Cas no 81167-70-6 (1-(2,6-Dichlorophenyl)ethane-1-thiol)

1-(2,6-Dichlorophenyl)ethane-1-thiol is a specialized organosulfur compound featuring a dichlorophenyl backbone and a terminal thiol group. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and ligands for metal coordination. The presence of the thiol group allows for facile functionalization, enabling its use in cross-coupling reactions, thiol-ene chemistry, and as a building block for heterocyclic synthesis. The electron-withdrawing dichloro substitution enhances its stability and influences its electronic properties, making it suitable for applications requiring precise molecular tuning. Its high purity and consistent performance ensure reliability in research and industrial processes.
1-(2,6-Dichlorophenyl)ethane-1-thiol structure
81167-70-6 structure
Product name:1-(2,6-Dichlorophenyl)ethane-1-thiol
CAS No:81167-70-6
MF:C8H8Cl2S
MW:207.120119094849
CID:5739901
PubChem ID:88774215

1-(2,6-Dichlorophenyl)ethane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanethiol, 2,6-dichloro-α-methyl-
    • 81167-70-6
    • EN300-1288335
    • SCHEMBL11403685
    • 1-(2,6-Dichlorophenyl)ethane-1-thiol
    • Inchi: 1S/C8H8Cl2S/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3
    • InChI Key: HECNYBRAZCFCLA-UHFFFAOYSA-N
    • SMILES: C(C1C(=CC=CC=1Cl)Cl)(S)C

Computed Properties

  • Exact Mass: 205.9723768g/mol
  • Monoisotopic Mass: 205.9723768g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 1Ų
  • XLogP3: 3.7

Experimental Properties

  • Density: 1.286±0.06 g/cm3(Predicted)
  • Boiling Point: 263.4±25.0 °C(Predicted)
  • pka: 9.04±0.25(Predicted)

1-(2,6-Dichlorophenyl)ethane-1-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1288335-1000mg
1-(2,6-dichlorophenyl)ethane-1-thiol
81167-70-6
1000mg
$557.0 2023-10-01
Enamine
EN300-1288335-2500mg
1-(2,6-dichlorophenyl)ethane-1-thiol
81167-70-6
2500mg
$1089.0 2023-10-01
Enamine
EN300-1288335-100mg
1-(2,6-dichlorophenyl)ethane-1-thiol
81167-70-6
100mg
$490.0 2023-10-01
Enamine
EN300-1288335-10000mg
1-(2,6-dichlorophenyl)ethane-1-thiol
81167-70-6
10000mg
$2393.0 2023-10-01
Enamine
EN300-1288335-50mg
1-(2,6-dichlorophenyl)ethane-1-thiol
81167-70-6
50mg
$468.0 2023-10-01
Enamine
EN300-1288335-250mg
1-(2,6-dichlorophenyl)ethane-1-thiol
81167-70-6
250mg
$513.0 2023-10-01
Enamine
EN300-1288335-500mg
1-(2,6-dichlorophenyl)ethane-1-thiol
81167-70-6
500mg
$535.0 2023-10-01
Enamine
EN300-1288335-1.0g
1-(2,6-dichlorophenyl)ethane-1-thiol
81167-70-6
1g
$0.0 2023-06-07
Enamine
EN300-1288335-5000mg
1-(2,6-dichlorophenyl)ethane-1-thiol
81167-70-6
5000mg
$1614.0 2023-10-01

Additional information on 1-(2,6-Dichlorophenyl)ethane-1-thiol

Introduction to 1-(2,6-Dichlorophenyl)ethane-1-thiol (CAS No. 81167-70-6)

1-(2,6-Dichlorophenyl)ethane-1-thiol, also known by its CAS number 81167-70-6, is a versatile organic compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a thiol group attached to a dichlorophenyl-substituted ethyl chain. The thiol group, or sulfhydryl group, imparts specific chemical properties that make this compound valuable in various scientific and industrial processes.

The molecular formula of 1-(2,6-Dichlorophenyl)ethane-1-thiol is C9H8Cl2S, and its molecular weight is approximately 235.12 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic sulfurous odor. Its physical and chemical properties, such as solubility in organic solvents and reactivity with various functional groups, make it an essential reagent in synthetic chemistry.

In the realm of pharmaceutical research, 1-(2,6-Dichlorophenyl)ethane-1-thiol has gained attention due to its potential as a building block for the synthesis of bioactive molecules. Thiol-containing compounds are known for their ability to form disulfide bonds, which are crucial in the structure and function of many proteins and peptides. Recent studies have explored the use of thiol compounds in the development of prodrugs and drug delivery systems, where the thiol group can be used to enhance the stability and bioavailability of therapeutic agents.

A notable application of 1-(2,6-Dichlorophenyl)ethane-1-thiol is in the synthesis of antiviral agents. Thiol groups can be incorporated into drug molecules to improve their binding affinity to viral targets, thereby enhancing their antiviral activity. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of thiol-containing compounds that exhibited potent inhibitory effects against influenza viruses. The researchers found that the presence of the thiol group significantly enhanced the antiviral activity compared to non-thiol analogs.

Beyond pharmaceutical applications, 1-(2,6-Dichlorophenyl)ethane-1-thiol has also found use in materials science. Thiol groups are known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, which can be utilized in the fabrication of nanoscale devices and sensors. A recent study published in Advanced Materials demonstrated the use of thiol-containing compounds to create highly ordered SAMs on gold surfaces. These SAMs exhibited excellent stability and uniformity, making them ideal for applications in biosensors and electronic devices.

The environmental impact of 1-(2,6-Dichlorophenyl)ethane-1-thiol is another area of ongoing research. While the compound itself is not classified as hazardous under current regulations, its potential effects on ecosystems must be carefully evaluated. Studies have shown that thiol compounds can undergo various environmental transformations, such as oxidation and biodegradation. Understanding these processes is crucial for assessing the long-term environmental impact of using thiol-containing compounds in industrial and scientific applications.

In conclusion, 1-(2,6-Dichlorophenyl)ethane-1-thiol (CAS No. 81167-70-6) is a multifaceted compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique chemical properties make it an invaluable reagent in various scientific and industrial processes. Ongoing research continues to uncover new potential uses for this compound, highlighting its importance in advancing scientific knowledge and technological innovation.

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